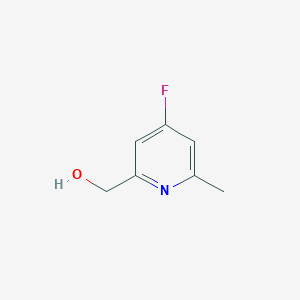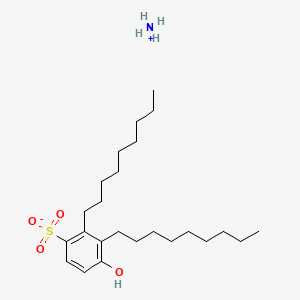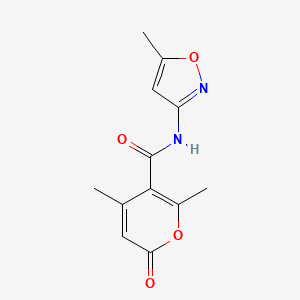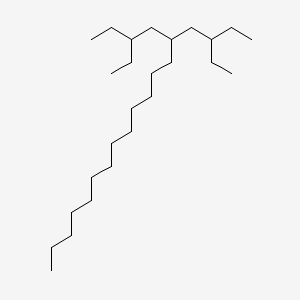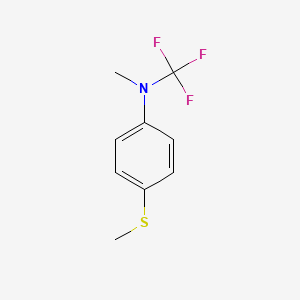![molecular formula C10H17N B13964019 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine CAS No. 855625-69-3](/img/structure/B13964019.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-methylidenebicyclo[221]heptan-7-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Functionalization: Introduction of the dimethyl and methylidene groups to the bicyclo[2.2.1]heptane core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
High-Pressure Reactions: To facilitate the formation of the bicyclic structure.
Purification Techniques: Such as distillation and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and other electrophiles.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Cellular Processes: Influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: A structurally similar compound without the amine group.
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Another bicyclic compound with a different ring structure.
Uniqueness
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine is unique due to the presence of the amine group at the 7th position, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
855625-69-3 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine |
InChI |
InChI=1S/C10H17N/c1-6-7-4-5-8(9(7)11)10(6,2)3/h7-9H,1,4-5,11H2,2-3H3 |
Clave InChI |
AZJMAXKADBJHAK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2N)C1=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



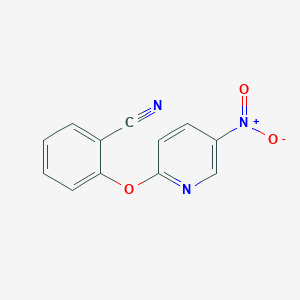

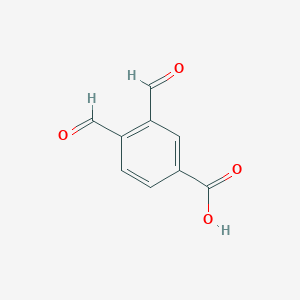
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
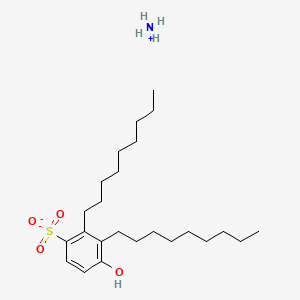
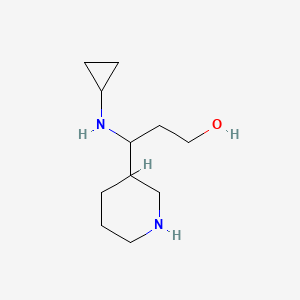
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
